molecular formula C18H15N3O4S B2613534 1-(4-(Benzo[d][1,3]dioxol-5-yl)thiazol-2-yl)-3-(4-methoxyphenyl)urea CAS No. 397277-02-0

1-(4-(Benzo[d][1,3]dioxol-5-yl)thiazol-2-yl)-3-(4-methoxyphenyl)urea

Cat. No.: B2613534
CAS No.: 397277-02-0
M. Wt: 369.4
InChI Key: DXAOEHGRBNSMAW-UHFFFAOYSA-N
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Description

1-(4-(Benzo[d][1,3]dioxol-5-yl)thiazol-2-yl)-3-(4-methoxyphenyl)urea is a synthetic organic compound that features a unique combination of a benzo[d][1,3]dioxole ring, a thiazole ring, and a methoxyphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-(Benzo[d][1,3]dioxol-5-yl)thiazol-2-yl)-3-(4-methoxyphenyl)urea typically involves the following steps:

    Formation of the Thiazole Ring: This can be achieved by reacting 2-aminothiophenol with an appropriate α-haloketone under basic conditions.

    Coupling with Benzo[d][1,3]dioxole: The thiazole intermediate is then coupled with a benzo[d][1,3]dioxole derivative through a nucleophilic substitution reaction.

    Urea Formation: Finally, the product is reacted with 4-methoxyphenyl isocyanate to form the desired urea compound.

Industrial Production Methods: Industrial production of this compound would likely involve optimization of the above synthetic steps to maximize yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and the use of high-throughput screening to identify the most efficient catalysts and solvents.

Chemical Reactions Analysis

Types of Reactions: 1-(4-(Benzo[d][1,3]dioxol-5-yl)thiazol-2-yl)-3-(4-methoxyphenyl)urea can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to modify the thiazole or benzo[d][1,3]dioxole rings.

    Substitution: The methoxy group can be substituted with other functional groups to alter the compound’s properties.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Reagents like halogens (e.g., bromine, chlorine) or nucleophiles (e.g., amines, thiols) can be used under appropriate conditions.

Major Products: The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a carboxylic acid derivative, while substitution could introduce a new functional group in place of the methoxy group.

Scientific Research Applications

1-(4-(Benzo[d][1,3]dioxol-5-yl)thiazol-2-yl)-3-(4-methoxyphenyl)urea has several applications in scientific research:

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: The compound may exhibit biological activity, making it a candidate for drug discovery and development.

    Industry: It can be used in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism by which 1-(4-(Benzo[d][1,3]dioxol-5-yl)thiazol-2-yl)-3-(4-methoxyphenyl)urea exerts its effects depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The thiazole and benzo[d][1,3]dioxole rings can participate in various interactions, including hydrogen bonding and π-π stacking, which can influence the compound’s binding affinity and specificity.

Comparison with Similar Compounds

  • 1-(4-(Benzo[d][1,3]dioxol-5-yl)thiazol-2-yl)-3-phenylurea
  • 1-(4-(Benzo[d][1,3]dioxol-5-yl)thiazol-2-yl)-3-(4-hydroxyphenyl)urea
  • 1-(4-(Benzo[d][1,3]dioxol-5-yl)thiazol-2-yl)-3-(4-chlorophenyl)urea

Comparison: Compared to these similar compounds, 1-(4-(Benzo[d][1,3]dioxol-5-yl)thiazol-2-yl)-3-(4-methoxyphenyl)urea is unique due to the presence of the methoxy group, which can influence its chemical reactivity and biological activity. The methoxy group can enhance the compound’s solubility and may also affect its interaction with biological targets.

This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, and comparisons with similar compounds

Properties

IUPAC Name

1-[4-(1,3-benzodioxol-5-yl)-1,3-thiazol-2-yl]-3-(4-methoxyphenyl)urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15N3O4S/c1-23-13-5-3-12(4-6-13)19-17(22)21-18-20-14(9-26-18)11-2-7-15-16(8-11)25-10-24-15/h2-9H,10H2,1H3,(H2,19,20,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DXAOEHGRBNSMAW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)NC(=O)NC2=NC(=CS2)C3=CC4=C(C=C3)OCO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H15N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

369.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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